molecular formula C14H21N3O3 B7081654 N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B7081654
M. Wt: 279.33 g/mol
InChI Key: QUMVCUNVJOMUDH-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an ethyl group at the 2-position and an oxolane ring attached via a methoxy linkage to a propanamide moiety.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-3-13-15-7-11(8-16-13)17-14(18)10(2)20-9-12-5-4-6-19-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMVCUNVJOMUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C(C)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Ethyl Substitution: The ethyl group is introduced at the 2-position of the pyrimidine ring via an alkylation reaction using ethyl halide in the presence of a base.

    Oxolane Ring Attachment: The oxolane ring is attached to the pyrimidine ring through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the pyrimidine ring.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or oxolane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing existing ones on the pyrimidine or oxolane rings.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide: Similar structure with a methyl group instead of an ethyl group.

    N-(2-ethylpyrimidin-5-yl)-2-(tetrahydrofuran-2-ylmethoxy)propanamide: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

N-(2-ethylpyrimidin-5-yl)-2-(oxolan-2-ylmethoxy)propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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